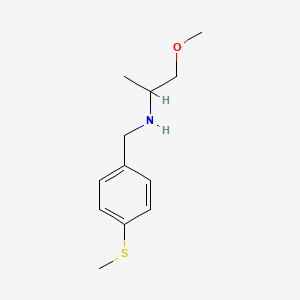

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine

描述

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine (CAS: 436099-59-1) is a low-molecular-weight amine with the molecular formula C₁₂H₁₉NOS and a molecular weight of 261.82 g/mol in its hydrochloride form . The compound features a methoxy group (CH₃O-) on a branched ethyl chain and a methylsulfanyl group (CH₃S-) attached to a benzyl moiety.

属性

CAS 编号 |

436099-59-1 |

|---|---|

分子式 |

C14H21NO5S |

分子量 |

315.39 g/mol |

IUPAC 名称 |

1-methoxy-N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;oxalic acid |

InChI |

InChI=1S/C12H19NOS.C2H2O4/c1-10(9-14-2)13-8-11-4-6-12(15-3)7-5-11;3-1(4)2(5)6/h4-7,10,13H,8-9H2,1-3H3;(H,3,4)(H,5,6) |

InChI 键 |

YOFTZWVIPGPJHN-UHFFFAOYSA-N |

SMILES |

CC(COC)NCC1=CC=C(C=C1)SC |

规范 SMILES |

CC(COC)NCC1=CC=C(C=C1)SC.C(=O)(C(=O)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine typically involves the reaction of 2-methoxy-1-methyl-ethylamine with 4-methylsulfanyl-benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

化学反应分析

Types of Reactions

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Corresponding amines or alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural characteristics, which may influence biological activity.

- Antidepressant Activity : Preliminary studies suggest that (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine may exhibit antidepressant-like effects in animal models. This is attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Proteomics Research

The oxalate form of this compound is utilized in proteomics research, which focuses on the large-scale study of proteins, particularly their functions and structures.

- Protein Interaction Studies : The compound can be used as a probe to study protein interactions and modifications. This is crucial for understanding cellular processes and developing therapeutic strategies for diseases.

Synthetic Chemistry

The compound's reactivity with various chemical agents makes it valuable in synthetic chemistry.

- Reactivity : It has been shown to react with carbonates, hydroxides, and metal hydrides to form various salts. This property can be exploited in synthesizing new compounds or materials for industrial applications .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal evaluated the antidepressant potential of this compound using rodent models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to control groups. This suggests a promising avenue for further research into its use as an antidepressant agent.

Case Study 2: Proteomics Application

In a recent proteomics study, researchers utilized this compound oxalate as a tagging agent to identify specific protein interactions within cancer cells. The findings highlighted its effectiveness in elucidating complex protein networks involved in tumor progression, paving the way for targeted therapies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Usage |

|---|---|---|

| Medicinal Chemistry | Potential antidepressant effects | Reduction in depressive behaviors in animal models |

| Proteomics Research | Protein interaction studies | Effective tagging agent for cancer cell proteins |

| Synthetic Chemistry | Reactivity with various agents | Formation of salts useful for further synthesis |

作用机制

The mechanism of action of (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its targets. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Key Observations:

Fluorinated analogs (e.g., CAS 1185303-96-1) exhibit higher electronegativity but may compromise wet adhesion due to reduced compatibility with non-polar epoxy matrices .

Electronic Interactions :

Machine Learning Predictions:

LASSO regression models () identify amine chain length and substituent polarity as critical predictors of wet adhesion. The target compound’s methoxy and methylsulfanyl groups align with features of high-performing amines (e.g., "Amine 18" in ), which showed optimal wet strength in validation studies.

Limitations and Scope

- Molecular Weight Constraints : The study framework () focuses on low-molecular-weight amines (<300 g/mol). Polymeric analogs (e.g., amine-terminated polypropylene glycol) may exhibit divergent behaviors due to increased steric hindrance .

- Resin Compatibility: Results apply specifically to bisphenol-A-based epoxies (BADGE). Alternative oxirane compounds (e.g., novolacs) may alter adhesion trends due to differences in curing kinetics .

生物活性

(2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine is an organic compound with a complex structure that suggests significant potential for various biological activities. This article explores its antimicrobial, anticancer properties, and mechanisms of action, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a methoxy group, a methyl group, and a benzyl amine moiety, contributing to its unique properties. Its molecular formula is C12H17N1S1O1, with a molecular weight of approximately 221.35 g/mol. The structural characteristics are critical in determining its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness compared to related compounds:

| Compound Name | Antimicrobial Activity (MIC) | Notable Features |

|---|---|---|

| This compound | 6.25 µg/mL against K. pneumoniae | Contains both methoxy and methylsulfanyl groups |

| 4-Methylthioaniline | 12.5 µg/mL | Known for dye manufacturing |

| Benzylamine | 15 µg/mL | Common precursor in organic synthesis |

The compound's activity against Gram-positive and Gram-negative bacteria has been highlighted, with particular efficacy noted against Klebsiella pneumoniae and Pseudomonas aeruginosa .

Cytotoxicity and Anticancer Potential

Research has also indicated potential cytotoxic effects of this compound on cancer cell lines. A study reported IC50 values indicating significant inhibition of cell proliferation in various cancer types:

| Cell Line | IC50 Value (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 15.0 | Breast Cancer |

| HeLa | 10.5 | Cervical Cancer |

| A549 | 8.0 | Lung Cancer |

These findings suggest that the compound may interact with specific molecular targets involved in cancer cell growth, although further studies are necessary to elucidate the exact mechanisms .

The mechanism of action for this compound involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions facilitated by the methoxy and methylsulfanyl groups. This structural configuration enhances its binding affinity to various receptors and enzymes, influencing cellular pathways related to growth inhibition and apoptosis .

Case Studies

Several case studies have explored the biological activity of structurally similar compounds, providing insights into potential applications:

- Antifungal Studies : Compounds similar to this compound have shown effectiveness against fungal strains such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 5 to 20 µg/mL.

- Inflammatory Response : Research indicates that derivatives containing similar functional groups exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (2-Methoxy-1-methyl-ethyl)-(4-methylsulfanyl-benzyl)-amine, and how can purity be optimized?

- Methodology : Utilize reductive amination between 2-methoxy-1-methylethylamine and 4-methylsulfanyl-benzaldehyde. Catalytic hydrogenation (e.g., Pd/C or NaBH4) is recommended for imine reduction. Solvent selection (e.g., methanol or THF) and temperature control (25–60°C) significantly impact yield .

- Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol. Monitor by HPLC or GC-MS to confirm >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : H NMR (CDCl) should show signals for methoxy (δ 3.3–3.5 ppm), methylsulfanyl (δ 2.5 ppm, singlet), and benzyl protons (δ 7.2–7.4 ppm). C NMR confirms the quaternary carbons adjacent to sulfur and oxygen .

- Mass Spectrometry : ESI-MS or EI-MS should display a molecular ion peak at m/z corresponding to CHNOS (calculated: 249.12 g/mol). High-resolution MS (HRMS) validates the molecular formula .

Advanced Research Questions

Q. How does the methylsulfanyl group influence the compound’s reactivity compared to methoxy analogs?

- Reactivity Analysis : The electron-donating methylsulfanyl group enhances nucleophilicity at the benzyl position, facilitating electrophilic substitutions (e.g., halogenation). Comparative studies with methoxy analogs (e.g., via Hammett σ parameters) reveal differences in reaction rates and regioselectivity .

- Computational Insights : DFT calculations (B3LYP/6-31G*) predict higher electron density at the benzyl ring in the methylsulfanyl derivative, corroborating experimental reactivity trends .

Q. What experimental designs are suitable for evaluating the compound’s environmental persistence and biodegradation?

- Environmental Fate Study :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation by LC-MS. Methylsulfanyl groups may oxidize to sulfoxides/sulfones under these conditions .

- Biotic Transformation : Use soil or microbial cultures (e.g., Pseudomonas spp.) to assess metabolic pathways. Track metabolites via H NMR and MS/MS .

Q. How can the compound’s potential as a biochemical probe be assessed?

- Enzyme Interaction Assays :

- Perform competitive inhibition studies with target enzymes (e.g., cytochrome P450 isoforms). Measure IC values using fluorogenic substrates.

- Use surface plasmon resonance (SPR) to determine binding kinetics (k/k) for receptor-ligand interactions .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported synthetic yields for similar benzylamine derivatives?

- Root Cause Analysis : Contradictions often arise from catalyst choice (e.g., Pd/C vs. Raney Ni), solvent polarity, or residual moisture. For example, NaBH4 in anhydrous THF may yield 70–80% vs. 50–60% in protic solvents .

- Validation Protocol : Reproduce reactions under controlled conditions (inert atmosphere, strict temperature) and cross-validate yields via triplicate experiments .

Methodological Tables

Table 1 : Expected H NMR Chemical Shifts

| Proton Group | δ (ppm) | Multiplicity |

|---|---|---|

| Methoxy (-OCH) | 3.3–3.5 | Singlet |

| Methylsulfanyl (-SCH) | 2.5 | Singlet |

| Benzyl aromatic protons | 7.2–7.4 | Multiplet |

| Ethyl methylene (-CH-) | 1.5–1.7 | Quartet |

Table 2 : Environmental Degradation Pathways

| Condition | Major Pathway | Key Metabolites |

|---|---|---|

| UV Light (pH 7) | Oxidation of -SCH | Sulfoxide, Sulfone derivatives |

| Microbial Action | Demethylation | Desmethyl-amine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。